N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE
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Overview
Description
N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE is a chemical compound with the molecular formula C15H16N2O5S2 and a molecular weight of 368.42794 g/mol This compound is known for its unique structure, which includes both sulfonamide and acetamide functional groups
Preparation Methods
The synthesis of N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves the reaction of 3-(methylsulfonyl)aniline with 4-chlorobenzenesulfonyl chloride, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with molecular targets such as dihydrofolate reductase (DHFR). By inhibiting DHFR, the compound can disrupt the synthesis of nucleotides, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities.
Comparison with Similar Compounds
N-{4-[(3-METHANESULFONYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE can be compared with other sulfonamide and acetamide derivatives:
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Exhibits similar biological activities but with different potency and selectivity.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Known for its analgesic properties, making it distinct from the antimicrobial focus of this compound.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and mechanisms of action.
Properties
Molecular Formula |
C15H16N2O5S2 |
---|---|
Molecular Weight |
368.4g/mol |
IUPAC Name |
N-[4-[(3-methylsulfonylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H16N2O5S2/c1-11(18)16-12-6-8-14(9-7-12)24(21,22)17-13-4-3-5-15(10-13)23(2,19)20/h3-10,17H,1-2H3,(H,16,18) |
InChI Key |
SRNKENWCEDJPDD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
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